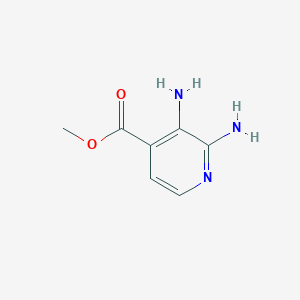

Methyl 2,3-diaminopyridine-4-carboxylate

Vue d'ensemble

Description

Methyl 2,3-diaminopyridine-4-carboxylate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 2,3-diaminopyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, antimicrobial properties, anticancer effects, and potential applications in drug development.

Synthesis and Characterization

This compound derivatives have been synthesized and characterized through various analytical techniques such as elemental analysis, FT-IR spectroscopy, and NMR spectroscopy. These methods confirm the structural integrity of the compounds and their functional groups, which are critical for their biological activity .

Antimicrobial Activity

A study focused on a series of methyl-2-aminopyridine-4-carboxylate derivatives assessed their antimicrobial activity against various bacterial strains. The results indicated that specific derivatives exhibited notable antibacterial properties. For instance, compounds 3c and 3d demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3c | 32 | E. coli |

| 3d | 64 | S. aureus |

These findings suggest that modifications to the methyl-2-aminopyridine structure can enhance its antimicrobial efficacy.

Antitumor Activity

This compound has also been evaluated for its antitumor properties. The cytotoxic effects were tested on various cancer cell lines, including A-549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values of approximately 76.59 µM for A-549 cells and 84.86 µM for MCF-7 cells .

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of this compound was assessed against standard chemotherapeutics like cisplatin. The results indicated that while cisplatin had lower IC50 values (2.52 µM for MCF-7), the methyl derivative showed promising results that warrant further investigation into its potential as an anticancer agent.

The mechanism underlying the biological activity of this compound may involve its interaction with DNA and protein targets within the cells. Binding studies have shown that the compound can form stable complexes with DNA, leading to alterations in cellular processes such as apoptosis and cell cycle regulation .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl 2,3-diaminopyridine-4-carboxylate?

- Synthesis : The compound can be synthesized via condensation reactions involving pyridine derivatives and carboxylate precursors. For example, analogous syntheses of pyridine-carboxylate hybrids often employ refluxing in polar solvents (e.g., ethanol or methanol) with catalytic acids or bases. Post-synthesis purification typically involves recrystallization using solvent mixtures (e.g., ethanol-water) to obtain single crystals suitable for X-ray diffraction .

- Characterization : Confirm structure via spectroscopic methods:

- NMR : Use - and -NMR to verify amine, methyl ester, and pyridine ring protons/carbons.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) to validate the molecular formula.

- X-ray Diffraction : Resolve crystal structure with programs like SHELX (e.g., SHELXL for refinement) to determine bond lengths, angles, and packing motifs .

Q. Which spectroscopic and crystallographic techniques are critical for verifying hydrogen bonding interactions in this compound?

- X-ray Crystallography : Use single-crystal X-ray diffraction to identify intermolecular hydrogen bonds (N–H⋯O, O–H⋯N). Refinement with SHELXL allows precise determination of hydrogen-bond geometries (distance, angle) .

- IR Spectroscopy : Detect characteristic N–H and O–H stretching vibrations (3200–3500 cm) and carbonyl (C=O) stretches (~1700 cm).

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., ) using software like Mercury or SHELXPRO .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement, such as anisotropic displacement mismatches or twinning?

- Refinement Strategies : Use SHELXL to model anisotropic displacement parameters (ADPs) and detect twinning via the Hooft parameter or Flack test. For disordered regions, apply PART instructions or split atoms with constrained occupancy .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) or OLEX2 to validate hydrogen-bond geometry against expected values .

- Data Collection : Optimize data resolution (<1.0 Å) and redundancy to minimize noise. For twinned crystals, reprocess data using CrysAlisPro with twin-law operators .

Q. What methodologies are used to analyze non-planar conformations in the pyridine ring of this compound?

- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from X-ray data. For pyridine rings, deviations from planarity (<0.05 Å) are typically minor, but substituents (e.g., methyl carboxylate) may induce strain .

- Torsion Angle Analysis : Use WinGX or ORTEP-3 to visualize torsion angles (e.g., C2–C3–C4–O) and assess steric hindrance from adjacent amino groups .

Q. How can researchers systematically map hydrogen-bonding networks in crystal structures of this compound?

- Graph Set Analysis : Classify hydrogen bonds into motifs (e.g., chains, rings) using descriptors like , , and . For example, N–H⋯O bonds in the title compound may form rings, as seen in related pyridinium-carboxylate structures .

- Software Tools : Use Mercury to generate interaction maps or TOPOS for topological analysis. Compare results with Etter’s rules to predict packing efficiency .

Q. Data Presentation and Reporting

Q. What are best practices for presenting crystallographic data in publications?

- Tables : Include bond lengths (Å), angles (°), and hydrogen-bond geometry (D–H⋯A, distance, angle) as supplementary data. For example:

| Bond | Length (Å) |

|---|---|

| C4–O1 | 1.234(2) |

| N2–H2⋯O1 | 1.89(1) |

Propriétés

IUPAC Name |

methyl 2,3-diaminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVBSUMCKZAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486165-39-2 | |

| Record name | methyl 2,3-diaminopyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.